Product packaging for MkaD protein(Cat. No.:CAS No. 133135-30-5)

MkaD protein

Cat. No.: B1178689
CAS No.: 133135-30-5
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Description

The MkaD protein is a 27.5 kDa virulence-associated antigen from Salmonella species, including Salmonella typhimurium and Salmonella enteritidis . This protein is implicated in the bacterial pathogenesis of salmonellosis, a major foodborne illness, making it a critical target for infectious disease research . Studies have shown that the gene encoding MkaD contains both variable and constant regions, which may contribute to its functional specificity and role in bacterial virulence . This product is a recombinant this compound, encompassing amino acids 2-241, and is produced to a high purity of over 90% as determined by SDS-PAGE . It is intended for research applications such as ELISA, Western Blot (WB), and as an immunogen in the development of assays and vaccine-related studies . This reagent is designated "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

133135-30-5

Molecular Formula

C18H20N2O

Synonyms

MkaD protein

Origin of Product

United States

Molecular Biology and Gene Expression of Mad Proteins

Genetic Loci and Genomic Organization (e.g., MXD1 gene)

The genes encoding MAD proteins are located on different chromosomes. For example, the human MXD1 gene, which encodes MAD1, is located on chromosome 2 at band 2p13.3. wikipedia.orgnih.govsenescence.info The mouse homolog of human mad (encoding MAD1) is located on mouse chromosome 6. wikipedia.org Other MAD family members like MXI1 are located on human chromosome 10 and mouse chromosome 19. wikipedia.org The genomic organization of these genes typically includes several exons and introns, which are processed through splicing to produce mature mRNA transcripts. mdpi.com

Transcriptional Regulation of MAD Gene Expression

The transcriptional regulation of MAD gene expression is complex and varies depending on the specific MAD family member and cellular context. Generally, MAD gene expression is inversely correlated with MYC expression and is often induced during cell differentiation and growth arrest. pnas.orgoup.comnih.govsemanticscholar.orgnih.govnih.gov

Studies have shown that the MAD1 gene promoter is a target of various signaling pathways. For instance, MAD1 expression can be directly activated by G-CSF in promyelocytic cell lines. oup.com The expression patterns of the MAD gene family are sequentially induced during differentiation and development. nih.gov For example, Mad3 transcripts and proteins are detected in proliferating cells before differentiation, while Mxi1 and Mad4 transcripts are more abundant in cells further along the differentiation pathway, and Mad1 is primarily expressed late in differentiation. nih.gov This sequential expression suggests a coordinated role for different MAD family members in the differentiation process.

Post-Transcriptional and Post-Translational Modifications of MAD Proteins

MAD proteins undergo various modifications after transcription and translation, which can significantly impact their function, stability, and localization. mdpi.comnews-medical.netplos.orgnih.govoup.com Post-transcriptional modifications primarily involve changes to the mRNA molecule, such as splicing, capping, and polyadenylation, which can affect mRNA stability and translation efficiency. khanacademy.orglecturio.comnowgonggirlscollege.co.insavemyexams.comslideshare.net Post-translational modifications (PTMs) involve covalent changes to the protein itself. mdpi.comnews-medical.netplos.orgnih.govoup.com

Phosphorylation and its Functional Consequences

Phosphorylation is a key post-translational modification that regulates protein function by inducing conformational changes. news-medical.netthermofisher.comnih.govquora.comresearchgate.net It involves the addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, catalyzed by kinases. news-medical.netthermofisher.comquora.com This can alter protein activity, localization, and interactions with other molecules. mdpi.comnews-medical.netthermofisher.comnih.govquora.comresearchgate.net

While the provided search results specifically mention phosphorylation in the context of the spindle checkpoint protein MAD2 pnas.org, which is a different protein family (Mitotic Arrest Deficient) from the MYC-interacting MAD proteins, phosphorylation is a general mechanism regulating the activity of many transcription factors, including those in the MYC/MAX/MAD network. Phosphorylation sites are often found in intrinsically disordered regions of proteins and can induce structural rearrangements. researchgate.net The effect of phosphorylation on protein function is varied; it can activate or inactivate a protein or change its binding partners. khanacademy.orgthermofisher.comquora.com

Protein Stability and Half-Life Regulation

Protein stability and half-life are crucial determinants of protein concentration within the cell and are tightly regulated. nih.govbiorxiv.orggoogle.comnih.govpnas.org The half-lives of proteins can vary widely, and rapid turnover is essential for regulatory proteins like transcription factors to allow for quick responses to cellular signals. nih.govbiorxiv.org

Protein degradation is primarily mediated by the ubiquitin-proteasome system in eukaryotes. nih.govnih.gov The ubiquitination of a protein marks it for degradation. nih.gov Several factors influence protein half-life, including sequence motifs, the presence of intrinsically disordered segments, and interactions with other proteins or complexes. biorxiv.orgnih.gov For example, intrinsically disordered segments can facilitate efficient degradation initiation by the proteasome. nih.gov Cooperative stability, achieved through association with multimeric complexes, can also significantly influence protein half-life. biorxiv.org While specific details on the half-life regulation of the MYC-interacting MAD proteins were not extensively detailed in the provided search results, as transcription factors, their stability is likely subject to similar regulatory mechanisms involving ubiquitination and proteasomal degradation, allowing for dynamic control of their levels.

Cellular Expression Patterns of MAD Proteins in Differentiating Tissues

MAD proteins exhibit distinct cellular expression patterns, particularly in differentiating tissues, often showing an inverse relationship with MYC expression. pnas.orgnih.govsemanticscholar.orgnih.govnih.gov MYC is generally associated with proliferating cells, while MAD proteins are frequently induced upon differentiation and in post-mitotic cells. pnas.orgsemanticscholar.orgnih.govnih.gov

For instance, in the mouse and human gastrointestinal system, c-MYC protein is detected in immature proliferating cells in the crypts, whereas MAD protein distribution is restricted to the postmitotic differentiated cells in the villi. pnas.org A similar pattern is observed in the skin, where MAD is highly expressed in differentiating epidermal keratinocytes but not in the proliferating basal layer. pnas.orgsemanticscholar.orgnih.govnih.gov In the testis, MAD expression is associated with the completion of meiosis and the development of haploid cells. semanticscholar.orgnih.govnih.gov

Studies on the expression of the MAD family genes during chondrocyte and neuronal differentiation in vivo and in vitro have shown sequential induction of different family members, further highlighting their role in developmental processes. nih.gov High levels of MAD gene expression in adults are often limited to tissues with constant renewal of differentiated cell populations. nih.gov

These expression patterns support the view that the accumulation of MAD proteins, alongside the downregulation of MYC, may be necessary for precursor cells to transition to a growth-arrested, terminally differentiated state. pnas.org

Here is a summary table of MAD protein expression patterns in selected tissues:

Tissue/Cell TypeMYC ExpressionMAD ExpressionCellular StateSource
Gastrointestinal CryptsHighLowImmature, Proliferating pnas.org
Gastrointestinal VilliLowHighPostmitotic, Differentiated pnas.orgsemanticscholar.orgnih.govnih.gov
Epidermal Basal LayerHighLowProliferating pnas.orgsemanticscholar.orgnih.govnih.gov
Differentiating Epidermal CellsLowHighDifferentiating pnas.orgsemanticscholar.orgnih.govnih.gov
Testis-Associated with meiosisDifferentiating (haploid cells) semanticscholar.orgnih.govnih.gov

Structural Insights into Mad Protein Function

Basic Helix-Loop-Helix Leucine (B10760876) Zipper (bHLHZip) Domain

The Basic Helix-Loop-Helix Leucine Zipper (bHLHZip) domain is a conserved structural motif found in a variety of transcription factors, including the MAD protein family neobioscience.comgenecards.orgwikipedia.org. This domain is critical for both protein dimerization and sequence-specific DNA binding neobioscience.comgenecards.orgnih.govmdpi.comresearchgate.netnih.govnih.govnih.gov. The bHLHZip domain consists of several subregions: a basic region, two alpha helices separated by a loop, and a leucine zipper motif wikipedia.org.

The basic region, typically located N-terminal to the HLH motif, is rich in basic amino acids (such as lysine (B10760008) and arginine) and is directly involved in contacting the DNA neobioscience.comwikipedia.orgmdpi.comnih.gov. The helix-loop-helix (HLH) motif facilitates dimerization through interactions between the hydrophobic faces of the helices wikipedia.org. Following the HLH motif, the leucine zipper (Zip) is characterized by a heptad repeat of leucine residues (or other hydrophobic amino acids) at every seventh position, forming a coiled-coil structure that further stabilizes dimerization genecards.org. Members of the MAD family, such as Mad1 and Mxi1, utilize their bHLHZip domains to form heterodimers, primarily with the protein Max neobioscience.comnih.govmdpi.comresearchgate.netnih.govepo.orgchemrxiv.org. This dimerization is a prerequisite for their high-affinity binding to specific DNA sequences nih.gov.

Functional Domains and Their Roles (e.g., Sin3 Interaction Domain (SID), Basic Region)

Beyond the bHLHZip domain, MAD proteins contain other functional regions crucial for their activity as transcriptional repressors. A key domain is the Sin3 Interaction Domain (SID), typically located in the N-terminus of MAD proteins mdpi.comresearchgate.netgenecards.orgasm.orguniprot.orgnih.govwikipedia.orgsourceforge.ionih.govuniprot.org. The SID is an alpha-helical region that mediates the interaction with the Sin3 corepressor complex genecards.orguniprot.orgwikipedia.orgsourceforge.io. This interaction is essential for the transcriptional repressive function of MAD-Max heterodimers neobioscience.comresearchgate.netnih.govglama.ai. The Sin3 complex, in turn, recruits histone deacetylases (HDACs), leading to chromatin condensation and repression of gene expression researchgate.netnih.govresearchgate.net.

The basic region within the bHLHZip domain plays a distinct functional role by directly engaging with the DNA minor groove, contributing to the specificity of DNA binding neobioscience.comwikipedia.orgmdpi.comnih.gov. The coordinated action of the bHLHZip domain for dimerization and DNA binding, along with the SID for corepressor recruitment, defines the primary mechanism by which MAD proteins exert their transcriptional repressive effects.

A summary of key functional domains in MAD proteins is presented in the table below:

Domain NameLocation in Protein (Typical)Primary FunctionInteracting Partners (Examples)
Basic RegionN-terminal part of bHLHZipDNA binding specificityDNA
Helix-Loop-Helix (HLH)Part of bHLHZipProtein dimerizationMax, other MAD family members
Leucine Zipper (Zip)C-terminal part of bHLHZipDimerization stability (coiled-coil formation)Max, other MAD family members
Sin3 Interaction Domain (SID)N-terminusRecruitment of Sin3 corepressor complexSin3A, Sin3B

Structural Determinants of Dimerization and DNA Binding

The formation of stable heterodimers, particularly with Max, is a critical structural determinant for the DNA binding activity of MAD proteins neobioscience.comnih.govmdpi.comresearchgate.netnih.govepo.orgchemrxiv.org. The bHLHZip domain provides the necessary interface for this protein-protein interaction researchgate.netuniprot.orgnih.govwikipedia.orgsourceforge.io. The leucine zipper region forms a coiled-coil structure, acting as a dimerization interface that brings the basic regions of the two proteins into the correct orientation for DNA binding genecards.org. The HLH motif also contributes to the stability and specificity of dimerization wikipedia.org.

MAD-Max heterodimers specifically recognize and bind to E-box DNA sequences, which have the consensus CANNTG neobioscience.comresearchgate.netnih.gov. The basic regions of both the MAD protein and Max make direct contact with the bases and phosphate (B84403) backbone within the major groove of the E-box sequence mdpi.com. Structural studies, including X-ray crystallography and NMR, have provided detailed insights into these interactions, revealing how the intertwined helices of the bHLHZip domains position the basic regions for sequence-specific DNA recognition nih.govsourceforge.io. The precise arrangement of amino acid residues within the basic region and the geometry of the dimer interface are key structural determinants that dictate the affinity and specificity of DNA binding researchgate.netuniprot.orgwikipedia.org.

Conformational Changes and Protein Misfolding

Conformational changes are integral to protein function, allowing proteins to transition between different states upon binding to ligands, interacting with other proteins, or undergoing post-translational modifications uniprot.orguniprot.org. While specific detailed research on large-scale conformational changes in MAD proteins directly relevant to their transcriptional repression function (beyond domain interactions like SID-Sin3 binding) was not extensively highlighted in the search results, the principle of conformational dynamics is fundamental to protein behavior. For instance, the interaction between the Mad1 SID and the PAH2 domain of Sin3A involves mutual folding transitions, where both domains adopt specific helical structures upon complex formation, highlighting induced conformational changes upon binding sourceforge.io.

Protein misfolding occurs when a protein fails to achieve its native, functional three-dimensional structure. This can lead to a loss of function, exposure of hydrophobic regions, and potentially protein aggregation. While the provided outline specifies that this section should be relevant to general protein research and not specific to disease, it is important to note that misfolding is a significant area of study in understanding protein quality control and the cellular consequences of aberrant protein conformations. Factors such as mutations, cellular stress, or errors in protein synthesis can contribute to misfolding. Research in this area often involves studying the folding pathways of proteins, the role of chaperones in assisting proper folding, and the mechanisms by which misfolded proteins are recognized and degraded. Techniques like circular dichroism and fluorescence spectroscopy are used to monitor protein folding and conformational changes in vitro nih.gov.

Protein misfolding is a general phenomenon that can affect any protein and is a key area of research in understanding protein stability, degradation pathways, and the cellular response to unfolded or aggregated proteins uniprot.orguniprot.org.

Compound Names and Database Identifiers

Molecular Mechanisms of Mad Protein Function

Transcriptional Repression by MAD-Max Heterodimers

MAD proteins exert their transcriptional repressive effects primarily through the formation of heterodimers with MAX proteins. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.org This dimerization is essential for MAD proteins to bind to DNA. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.org Once the MAD-MAX heterodimer is formed, it can bind to specific DNA recognition sequences, leading to the repression of target gene transcription. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.org This is in contrast to MYC proteins, which also heterodimerize with MAX but typically function to activate transcription from similar DNA sites. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.org The opposing activities of MAD-MAX and MYC-MAX heterodimers at shared target genes are crucial for regulating cellular processes such as proliferation and differentiation.

Competition with MYC for MAX Binding and DNA E-box Elements

A critical aspect of MAD protein function is their competition with MYC proteins for binding to MAX. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.orgwikipedia.org Both MAD and MYC contain basic helix-loop-helix (bHLH) and leucine (B10760876) zipper (LZ) domains that mediate dimerization with the corresponding domains in MAX. This shared binding partner means that the relative cellular concentrations of MYC and MAD proteins, as well as MAX, can influence the formation of MYC-MAX versus MAD-MAX heterodimers.

Furthermore, both MYC-MAX and MAD-MAX heterodimers recognize and bind to similar DNA sequences, specifically E-box elements with the consensus sequence CACGTG. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.orgwikipedia.org This overlap in DNA binding specificity leads to direct competition between MYC-MAX activators and MAD-MAX repressors for access to the promoters and regulatory regions of target genes. The outcome of this competition at specific E-box sites plays a significant role in determining whether a gene is activated or repressed, thereby influencing cell fate decisions such as whether a cell proliferates or differentiates. idrblab.netresearchgate.netresearchgate.netnih.govgenecards.orgnih.govnih.govasm.orgnih.govwikipedia.orgwikipedia.org

Recruitment of Corepressor Complexes (e.g., mSin3/HDAC Complex)

MAD-MAX heterodimers mediate transcriptional repression primarily by recruiting corepressor complexes to the target gene promoters. idrblab.netresearchgate.netgenecards.orgnih.govnih.govasm.orgwikipedia.org A well-characterized corepressor complex recruited by MAD proteins is the mSin3/HDAC complex. idrblab.netresearchgate.netgenecards.orgnih.govnih.govasm.orgwikipedia.org MAD proteins contain specific interaction domains, often referred to as SID (Sin3-interacting domain) or repression domains, which facilitate their binding to components of the mSin3 complex, particularly mSin3A or mSin3B. idrblab.netresearchgate.netgenecards.orgnih.govnih.govasm.orgwikipedia.org

The recruitment of the mSin3/HDAC complex to MAD-MAX bound DNA elements is crucial for the repressive function of MAD proteins. This complex acts as a molecular bridge, connecting the DNA-bound MAD-MAX heterodimer to the enzymatic machinery that modifies chromatin structure.

Role of Histone Deacetylases (HDACs) in MAD-Mediated Repression

The corepressor complexes recruited by MAD-MAX heterodimers contain Histone Deacetylases (HDACs), notably HDAC1 and HDAC2. idrblab.netgenecards.orgwikipedia.org HDACs are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). idrblab.netgenecards.orgwikipedia.org

Histone acetylation is generally associated with transcriptionally active chromatin, as the negative charge of the acetyl group neutralizes the positive charge of lysine, reducing the interaction between histones and DNA and leading to a more open chromatin structure. Conversely, the removal of acetyl groups by HDACs increases the positive charge on histones, strengthening the interaction with the negatively charged DNA backbone. idrblab.netgenecards.orgwikipedia.org

Impact on Chromatin Structure and Gene Expression

The deacetylation of histones by the HDACs recruited by MAD-MAX/mSin3 complexes results in a more condensed chromatin structure. researchgate.netnih.govwikipedia.org This condensation reduces the accessibility of the DNA template to the transcriptional machinery, including RNA polymerase and general transcription factors. researchgate.netnih.govwikipedia.org

The reduced accessibility of regulatory elements within condensed chromatin leads to the repression of gene expression. researchgate.netnih.govwikipedia.org By altering the local chromatin environment through histone deacetylation, MAD-MAX heterodimers effectively silence the transcription of their target genes. This mechanism is a primary way MAD proteins counteract the activating effects of MYC-MAX heterodimers at shared E-box elements, contributing to the regulation of gene expression programs that control cell growth, differentiation, and other cellular processes.

DNA Binding Specificity and Affinity

MAD-MAX heterodimers exhibit specific binding to E-box DNA sequences, with a strong preference for the core consensus sequence CACGTG. idrblab.netresearchgate.netresearchgate.netwikipedia.orgwikipedia.orgresearchgate.netacs.orgwikipedia.org This specificity is determined by the basic regions within both the MAD and MAX proteins, which make direct contact with the DNA bases in the major groove of the E-box element.

The binding affinity and kinetics of MAD-MAX heterodimers to E-box sequences are important factors influencing their biological function and their ability to compete with MYC-MAX heterodimers. While both complexes bind to the same core sequence, variations in flanking DNA sequences, protein modifications, and the presence of other cofactors can influence the precise binding affinity and stability of the protein-DNA complex. wikipedia.orgresearchgate.netacs.orgwikipedia.org Detailed research findings, often involving techniques like electrophoretic mobility shift assays (EMSA), surface plasmon resonance, and quantitative ChIP-seq, have been used to characterize the binding properties of MAD-MAX heterodimers to various DNA sequences. These studies provide insights into the molecular basis for target gene selection and the competitive interactions within the MYC/MAX/MAD network.

Protein NamePubChem CID (Protein)Alternative Identifier (e.g., UniProt ID)
MAD proteinNot found in search resultsMentioned in association with HDAC2 and SIN3 uniprot.org
MAX proteinNot found in search results-
MYC proteinNot found in search resultsUniProt ID: P01106 (human) nih.gov
mSin3 proteinNot found in search resultsMentioned as part of SIN3 HDAC complex genecards.orggenecards.orgnih.gov
HDAC1Not found in search resultsUniProt ID: P23771 uniprot.org
HDAC2Not found in search resultsUniProt ID: Q92769 idrblab.net

Note: PubChem is primarily a database for chemical compounds. Direct PubChem CIDs for large protein molecules are not standard entries in the same way as for small molecules. Alternative protein identifiers like UniProt IDs are more commonly used. The table above reflects the information found within the provided search snippets regarding PubChem CIDs for the proteins discussed.

Protein Protein Interactions of Mad

Dimerization with MAX Protein: Thermodynamic and Kinetic Analysis

The interaction between Mad proteins and MAX is fundamental to their function. Both Myc and Mad proteins must dimerize with MAX to be biologically active and bind to DNA. acs.orgnih.gov While Myc-MAX heterodimers activate transcription, Mad-MAX heterodimers repress it. embopress.orgnih.gov MAX itself can also form stable homodimers. acs.org

Studies have investigated the thermodynamics and kinetics of dimerization within the Myc/Max/Mad network. Kinetic analysis has shown that the assembly of these transcription factor complexes can occur via two proposed pathways: a monomer pathway where two monomers sequentially bind DNA and then dimerize on the DNA surface, and a dimer pathway where a dimer forms in solution before binding DNA. nih.gov Research suggests that the monomer pathway is kinetically favored. nih.gov

Kinetic data indicates that Myc-MAX dimerization is faster than both MAX-MAX homodimerization and Mad-MAX dimerization. nih.gov The dimerization rates for Myc, Max, and Mad were found to be concentration-independent, suggesting that conformational changes are rate-limiting steps in these interactions. nih.gov

Thermodynamic studies have provided insights into the stability of these dimers. Using techniques like fluorescence anisotropy, the binding affinities and thermodynamics of dimerization for MAX-MAX, Myc-MAX, and Mad-MAX have been determined. nih.govacs.org These studies indicate that Myc and MAX form the most stable heterodimer, followed by Mad and MAX, and then the MAX homodimer, based on dissociation constants (Kd). nih.govacs.org

The dimerization reactions for all three complexes (MAX-MAX, Myc-MAX, and Mad-MAX) are driven by favorable enthalpic contributions but are opposed by unfavorable entropic contributions. nih.govacs.org The presence of negatively charged polymers, such as poly-L-glutamic acid, has been shown to stabilize these dimers, suggesting that the presence of negatively charged DNA or RNA in the cell nucleus could non-specifically aid in their association. nih.govacs.org

The following table summarizes some kinetic and thermodynamic parameters for the dimerization of Myc, Mad, and Max:

InteractionDimerization Rate Constant (k₂ at 25°C)Arrhenius Activation Energy (kJ/mol)ΔG° at 37°C (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Max-Max20 ± 1.1 s⁻¹ nih.gov40 ± 0.2 nih.gov~ -30.5 nih.gov-105 ± 2 nih.gov-240 ± 6 nih.gov
Myc-Max91 ± 2.3 s⁻¹ nih.gov20.4 ± 0.8 nih.gov~ -30.5 nih.gov-130 ± 2 nih.gov-320 ± 6 nih.gov
Mad-Max44.3 ± 1.4 s⁻¹ nih.gov29 ± 0.6 nih.gov~ -30.5 nih.gov-115 ± 2 nih.gov-270 ± 6 nih.gov

Note: Values are approximate and may vary depending on experimental conditions.

Interactions with Sin3 and Components of Repressor Complexes

Mad proteins exert their transcriptional repressive function largely through their interaction with the Sin3 corepressor complex. nih.govebi.ac.ukcore.ac.ukembopress.org Sin3 acts as a scaffold protein that recruits other components, including histone deacetylases (HDACs) like HDAC1 and HDAC2, and histone-binding proteins such as RbAp46/RbAp48. ebi.ac.ukebi.ac.uk This complex then leads to the deacetylation of core histones, resulting in a repressed chromatin state and gene silencing. ebi.ac.ukebi.ac.uk

The interaction between Mad proteins and Sin3 is mediated by a specific region in Mad known as the Sin3 interaction domain (SID). nih.govcore.ac.ukembopress.org This SID is necessary and sufficient for both Sin3 association and transcriptional repression by Mad proteins. core.ac.ukembopress.org The SID is typically located at the N-terminus of Mad family members (Mad1, Mxi1, Mad3, and Mad4) and the related repressor Mnt (or Rox). core.ac.uk Deletion or mutation of the SID abrogates Mad repression and its growth inhibitory functions. core.ac.uk

Structural studies, such as Nuclear Magnetic Resonance (NMR), have revealed the molecular details of the Mad-Sin3 interaction. nih.govcore.ac.uk The SID of human Mad1 interacts with the PAH2 domain of mammalian Sin3A. nih.govcore.ac.uk Both domains undergo conformational changes upon complex formation. nih.govcore.ac.uk The Mad SID forms an amphipathic alpha helix that wedges into a hydrophobic pocket within the Sin3 PAH2 domain, which forms an unusual left-handed four-helix bundle. nih.govcore.ac.uk

The interaction between SID-containing proteins and mSin3A is crucial for the anti-proliferative function of Mad proteins. embopress.org While the association between dedicated repressors like Mad and Sin3 appears to be constitutive, studies on other SID-containing proteins suggest that this interaction can be regulated by signaling pathways, such as the EGF-Ras-MEK1-ERK2 pathway, through phosphorylation events adjacent to the SID. embopress.org This indicates a potential layer of regulation for the repressive activity of SID-containing proteins. embopress.org

Interactions with Signaling Pathway Components (e.g., Medea in Drosophila)

In Drosophila, the Mad protein plays a critical role in the Decapentaplegic (Dpp) signaling pathway, which is a member of the TGF-beta superfamily. sdbonline.orgmolbiolcell.orgbiologists.comnih.gov Drosophila Mad is a pathway-specific Smad that is phosphorylated by activated type I receptors, such as Thick veins (Tkv), in response to Dpp signaling. sdbonline.orgmolbiolcell.orgnih.gov

Upon phosphorylation, Drosophila Mad forms a heteromeric complex with Medea, the Drosophila homolog of mammalian Smad4. sdbonline.orgmolbiolcell.orgbiologists.com Medea is a common mediator Smad that is required for Dpp signaling. sdbonline.orgmolbiolcell.orgpsu.edu Unlike Mad, Medea does not appear to be directly phosphorylated by the type I receptor and remains predominantly cytoplasmic in the absence of signaling. sdbonline.orgbiologists.com However, in the presence of activated Mad, Medea translocates to the nucleus, suggesting that Mad-mediated nuclear translocation is essential for Medea function. sdbonline.orgbiologists.comnih.gov

Physical interaction between Mad and Medea has been demonstrated. sdbonline.org This interaction requires the phosphorylation of Mad at its C-terminal serine residues. sdbonline.org Mutations in Mad that prevent this phosphorylation abolish its association with Medea. sdbonline.org Similarly, mutations in the MH2 domain of Medea can block its interaction with Mad and prevent nuclear accumulation of the complex. sdbonline.org

The formation of the Mad-Medea complex is crucial for the nuclear translocation and transcriptional regulation of target genes in response to Dpp signaling. sdbonline.orgmolbiolcell.org While Mad is essential for mediating all Dpp signals, heteromeric Mad-Medea complexes are thought to modify or enhance these responses. biologists.com

Identification of Novel Interacting Partners

Beyond the well-established interactions with MAX and Sin3, researchers have identified novel proteins that interact with Mad family members, suggesting additional layers of regulation and function for these repressors.

One such identified novel interacting partner is Mmip-2, a RING finger protein. nih.gov Mmip-2 was found to interact with all Mad family members (Mad1, Mxi1, Mad3, and Mad4) but showed weak or no interaction with c-Myc or MAX. nih.gov The interaction between Mad1 and Mmip-2 is mediated by the ZIP domain of Mad1. nih.gov Interestingly, Mmip-2 can disrupt MAX-Mad DNA binding and reverse the suppressive effects of Mad proteins on c-Myc-responsive target genes and on c-Myc + ras-mediated focus formation in fibroblasts. nih.gov Although Mmip-2 and Mad proteins are typically found in separate cytoplasmic and nuclear compartments, respectively, they can interact and translocate to the compartment of the more abundant protein when co-expressed. nih.gov These findings suggest that Mmip-2 can modulate the transcriptional activity of the Myc network by interacting with Mad proteins. nih.gov

The identification of novel interacting partners like Mmip-2 highlights the complexity of the Mad protein network and suggests that Mad proteins participate in a broader range of cellular processes through diverse protein-protein interactions. Further research is likely to uncover additional interacting proteins that modulate Mad function and contribute to its roles in transcriptional repression, cell differentiation, and development.

Role of Mad Protein in Cellular Processes

Regulation of Cell Proliferation and Growth Inhibition

Mad family proteins are significant antagonists of cellular proliferation, primarily by counteracting the functions of the Myc proto-oncoprotein. sdbonline.orgnih.gov Myc proteins form heterodimers with a partner protein called Max, creating complexes that bind to specific DNA sequences (E-boxes) and activate the transcription of genes that promote cell growth and division. sdbonline.orgnih.gov

Members of the Mad family (specifically Mad1, Mxi1, Mad3, and Mad4) also bind to Max. nih.gov When a Mad protein dimerizes with Max, the resulting Mad-Max complex binds to the same E-box sequences targeted by Myc-Max. sdbonline.org However, instead of activating transcription, Mad-Max complexes act as potent transcriptional repressors. sdbonline.orgwikipedia.org This repression is achieved by recruiting a multi-protein corepressor complex that includes mSin3A and histone deacetylases (HDACs), which modify chromatin to a transcriptionally silent state. sdbonline.org

By competing with Myc for the same binding partner (Max) and the same DNA targets, Mad proteins effectively inhibit the expression of Myc-regulated genes, leading to growth inhibition. nih.govresearchgate.net The balance between Myc-Max (pro-proliferative) and Mad-Max (anti-proliferative) complexes is a critical determinant of a cell's decision to divide or to exit the cell cycle. sdbonline.org

FeatureMyc-Max ComplexMad-Max Complex
Function Transcriptional ActivationTranscriptional Repression
Effect on Cell Cycle Promotes ProliferationInhibits Growth
Mechanism Binds E-boxes, recruits coactivatorsBinds E-boxes, recruits corepressors (e.g., Sin3, HDACs)
Primary Partner MaxMax

Promotion of Cellular Differentiation

The expression of Mad family genes is intricately linked to the process of cellular differentiation. nih.govpnas.org High levels of Mad gene expression are often observed in tissues characterized by the continuous renewal of differentiated cell populations. sdbonline.orgnih.gov During embryonic development, the expression of Mad genes increases during organogenesis, coinciding with the onset of differentiation. nih.gov

Studies have shown contrasting expression patterns for Myc and Mad proteins in various tissues. For instance, in the gastrointestinal system, c-Myc is predominantly found in the immature, proliferating cells at the base of colonic crypts. nih.govpnas.org In contrast, Mad protein levels are highest in the postmitotic, terminally differentiated cells located at the apex of the crypts. nih.govpnas.org This inverse relationship suggests that the downregulation of Myc and the concurrent upregulation of Mad proteins are necessary steps for cells to cease proliferation and commit to a differentiated state. pnas.org

Different members of the Mad family appear to function at distinct stages of the differentiation process. For example, Mad3 is often expressed in proliferating cells just before they differentiate, while Mxi1 and Mad4 are more abundant in cells further along the differentiation pathway, and Mad1 is primarily expressed in the later stages of terminal differentiation. nih.gov

Involvement in Apoptosis

The Myc/Max/Mad network is also a key regulator of apoptosis, or programmed cell death. Myc is known to have a dual role; while it drives proliferation, it can also sensitize cells to apoptotic stimuli, particularly under conditions of low growth factors. The antagonistic relationship between Myc and Mad proteins extends to the regulation of this process. By repressing Myc's transcriptional activity, Mad proteins can indirectly influence the apoptotic threshold of a cell. The activities of the Myc proto-oncogene family, which are involved in proliferation, differentiation, and apoptosis, are modulated by this network of nuclear proteins. sdbonline.orgnih.gov

Function in Cell Cycle Control (e.g., Mad1 in Spindle Assembly Checkpoint)

Beyond the transcriptional regulation network, the protein originally named Mad1 (Mitotic Arrest Deficient 1) is a cornerstone of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. frontiersin.org The SAC prevents the premature separation of sister chromatids by monitoring the attachment of microtubules to specialized protein structures on chromosomes called kinetochores. frontiersin.org

When a kinetochore is not correctly attached to microtubules, Mad1 is recruited to it. frontiersin.org At the unattached kinetochore, Mad1 forms a stable complex with another checkpoint protein, Mad2. This Mad1-Mad2 core complex acts as a catalytic template, promoting a conformational change in other, soluble Mad2 molecules from an inactive "open" state to an active "closed" state. frontiersin.org This amplification of the "wait anaphase" signal is a crucial step in mounting a robust mitotic arrest. frontiersin.org

The active, "closed" form of Mad2, generated at the kinetochores, is the key effector of the SAC. frontiersin.org It binds to another checkpoint protein, BubR1, and the APC/C co-activator Cdc20. This assembly forms the Mitotic Checkpoint Complex (MCC). frontiersin.org The MCC is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. frontiersin.org By inhibiting the APC/C, the MCC prevents the ubiquitination and subsequent degradation of two key proteins: securin and cyclin B. The stabilization of these proteins prevents the activation of separase (the enzyme that cleaves sister chromatid cohesion) and maintains the activity of cyclin-dependent kinases, thereby arresting the cell in mitosis until all chromosomes are properly attached to the spindle. frontiersin.org

Checkpoint ComponentLocationPrimary Function
Mad1 Unattached KinetochoresRecruits and acts as a template for Mad2 activation.
Mad2 (Open) CytoplasmInactive conformation.
Mad2 (Closed) Unattached Kinetochores / MCCActive conformation; binds Cdc20 to inhibit APC/C.
MCC CytoplasmDirectly binds and inhibits the APC/C.
APC/C CytoplasmE3 ubiquitin ligase that targets securin and cyclin B for degradation.

Mad Protein in Signaling Pathways

Integration within the Myc/Max/MAD Transcription Factor Network

The Myc/Max/MAD network is a critical regulator of gene expression, controlling a delicate balance between cell proliferation and differentiation. This network is composed of a group of transcription factors characterized by their basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) domains.

The central player in this network is the MAX protein, which can form heterodimers with either MYC proteins or MAD family proteins (MAD1, MXI1, MAD3, and MAD4). nih.gov The functional outcome of these interactions is opposing. While MYC-MAX heterodimers bind to E-box sequences (CACGTG) in the promoter regions of target genes and activate transcription, promoting cell growth and proliferation, MAD-MAX complexes bind to the same E-box sequences but act as transcriptional repressors. nih.govpnas.org This antagonistic relationship is fundamental to cellular homeostasis.

The repressive function of MAD proteins is mediated through their N-terminal Sin3-interacting domain (SID). nih.gov This domain recruits the mSin3 corepressor complex, which includes histone deacetylases (HDACs). nih.govacs.org The recruitment of this complex to target gene promoters leads to the deacetylation of histones, resulting in a more compact chromatin structure that is inaccessible to the transcriptional machinery, thereby silencing gene expression. nih.gov The interaction between the SID of MAD and the PAH2 domain of mSin3 is a critical event in this repressive mechanism. nih.govnih.gov

Studies have shown that the expression of different MAD family members is sequential during cellular differentiation, suggesting that each member may have a distinct role in the transition from a proliferative to a differentiated state. nih.gov For instance, in the gastrointestinal system, MYC protein is abundant in the proliferating cells at the base of the colonic crypts, whereas MAD protein is primarily found in the terminally differentiated cells at the apex. pnas.org This spatial and temporal regulation of MYC and MAD expression underscores their opposing roles in cell fate determination.

Protein FamilyDimerization PartnerDNA Binding SiteTranscriptional ActivityPrimary Cellular Function
MYCMAXE-box (CACGTG)ActivationProliferation, Growth
MADMAXE-box (CACGTG)RepressionDifferentiation, Growth Arrest

Role in Bone Morphogenetic Protein (BMP) Signaling Pathway (Mothers Against Dpp)

The MAD protein was first identified in Drosophila melanogaster as a crucial component of the signaling pathway for Decapentaplegic (Dpp), a homolog of the vertebrate Bone Morphogenetic Proteins (BMPs). nih.govbiologists.com The name "Mothers Against Dpp" (MAD) reflects its genetic interaction with the dpp gene. The vertebrate homologs of MAD are known as Smad proteins, which are central to TGF-β superfamily signaling, including the BMP pathway.

The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of two types of serine/threonine kinase receptors on the cell surface: type I and type II receptors. oup.com This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. oup.com

The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), which in the case of BMP signaling are typically Smad1, Smad5, and Smad8. bohrium.com In Drosophila, the R-Smad is the MAD protein. nih.govbiologists.com Phosphorylation of MAD occurs at a conserved C-terminal SSXS motif. nih.gov

This phosphorylation event is a critical step that triggers a conformational change in the MAD protein, relieving an autoinhibitory interaction between its MH1 and MH2 domains. biologists.com This allows the phosphorylated MAD to dissociate from the receptor complex and translocate from the cytoplasm to the nucleus. bohrium.com Ligand-dependent nuclear accumulation of MAD has been observed, indicating its role in transmitting the BMP signal to the nucleus to regulate gene expression. bohrium.comnih.govbiologists.com

StepEventLocationKey Molecules
1Ligand BindingCell SurfaceBMP, Type I & II Receptors
2Receptor ActivationCell MembraneType I & II Receptors
3R-Smad PhosphorylationCytoplasmActivated Type I Receptor, MAD/Smad1/5/8
4Nuclear TranslocationCytoplasm to NucleusPhosphorylated MAD/Smad

Once phosphorylated, the R-Smad (MAD) forms a heteromeric complex with a common-mediator Smad (Co-Smad), which in vertebrates is Smad4 and in Drosophila is Medea. nih.govmolbiolcell.org This complex formation is essential for the nuclear translocation and subsequent transcriptional activity of the R-Smad. molbiolcell.org

The interaction between MAD and Medea (or Smad1/5/8 and Smad4) is mediated through their conserved MH2 domains. nih.gov The resulting heteromeric complex then moves into the nucleus, where it acts as a transcription factor. nih.gov Inside the nucleus, the Smad complex can directly bind to specific DNA sequences, known as Smad-binding elements (SBEs), in the promoter regions of target genes. nih.gov However, the DNA-binding affinity of Smads is relatively low, and they often cooperate with other DNA-binding cofactors to achieve specific and robust regulation of gene expression. nih.gov

The formation of the MAD/Medea complex is a pivotal event that integrates the extracellular BMP signal into a transcriptional response, ultimately controlling the expression of genes involved in various developmental processes.

Interplay with Other Signaling Cascades (e.g., MAPK-Erk Pathway, Wnt signaling in Drosophila)

The activity of MAD protein is not solely regulated by the BMP pathway but is also subject to modulation by other signaling cascades, creating a complex network of cross-talk that fine-tunes cellular responses.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway can negatively regulate BMP signaling. biologists.com In Drosophila, the Nemo-like kinase (Nlk), a type of MAPK, can phosphorylate MAD within its MH1 domain. nih.gov This phosphorylation promotes the export of MAD from the nucleus, thereby inhibiting its transcriptional activity and antagonizing BMP signaling. nih.gov This provides a mechanism for growth factor signaling pathways that activate MAPK/ERK to dampen the cellular response to BMPs.

In Drosophila, there is also a complex interplay between the Wnt (Wingless in flies) and Dpp (BMP) signaling pathways, particularly during wing development. plos.orgbiologists.com Evidence suggests that Wnt signaling can modulate the phosphorylation status of MAD. plos.org Specifically, Wingless signaling has been shown to stabilize the MAPK-phosphorylated form of MAD while inhibiting its phosphorylation at GSK3 sites. plos.org This differential phosphorylation of MAD by distinct signaling pathways highlights its role as an integration point for multiple signaling inputs, allowing for precise control of developmental patterning. Recent studies have also shown that Wnt signaling can modulate the DNA damage response by regulating the EGFR pathway, which in turn can influence pathways involving transcription factors like MAD. nih.govplos.org

Evolutionary Biology of Mad Proteins

Conservation Across Eukaryotic Organisms (from Yeast to Mammals)

The core components of the MYC/MAX/MAD network are highly conserved across a wide range of eukaryotic organisms, indicating their fundamental importance in cellular regulation. uzh.ch Members of this network, including MAD family proteins, are found in all animals that have been examined. uzh.chnih.gov While the full network is considered to have originated early in the evolution of animals, related mechanisms and homologous proteins involved in cellular aging and regulation are conserved from yeast to mammals. nih.govnih.gov

Invertebrate model organisms, such as the fruit fly Drosophila melanogaster, possess genes for MYC, MAX, and MAD, and studies in these organisms have been crucial for understanding the network's function in cellular growth and proliferation. uzh.chnih.gov The functional interchangeability between MYC proteins from flies and mammals highlights the deep evolutionary conservation of not only the core proteins (MAX, MYC, MAD) but also the associated factors they interact with. uzh.ch

In vertebrates, the network has expanded. While humans and mice have a single MAX gene, they possess multiple partially redundant MYC genes (e.g., c-myc, N-myc, L-myc) and at least five MAD-like genes (MAD1, MXI1, MAD3, MAD4, MNT). uzh.ch This expansion suggests that gene duplication events during vertebrate evolution allowed for the diversification and specialization of the network's functions. The fundamental role of these proteins is underscored by the conservation of longevity factors and aging mechanisms modulated by related pathways in organisms as distant as yeast and mammals. nih.gov The presence of orthologous genes—genes in different species that evolved from a common ancestral gene—allows for comparative studies across diverse taxa to understand these conserved functions. nih.govnih.gov

Table 1: Conservation of Myc/Max/MAD Network Components

Organism Group Myc Homologs Max Homologs Mad Homologs Key Features
Mammals (e.g., Human, Mouse) c-Myc, N-Myc, L-Myc Max Mad1, Mxi1, Mad3, Mad4, Mnt Expanded gene families with functional redundancy. uzh.ch
Invertebrates (e.g., Drosophila) dMyc dMax dMnt A simpler, yet functionally complete, network is present. uzh.chnih.gov
Yeast (S. cerevisiae) Not a direct ortholog, but functional analogs in growth control exist Not present Not present While the direct network is absent, upstream regulatory pathways controlling cell growth and aging are conserved. nih.govnih.gov

Phylogenetic Analysis of the Myc/Max/MAD Network

Phylogenetic analyses of the MYC/MAX/MAD network reveal a history of gene duplication and divergence that corresponds to the branching of major animal lineages. nih.gov The network is believed to have originated early in metazoan evolution. uzh.ch The central player, MAX, exhibits significantly less sequence variability compared to MYC, which is thought to be a result of strong selective pressure to maintain its ability to dimerize with various partners, including both MYC and MAD proteins. nih.gov

The MAD family itself consists of several members (MAD1, MXI1, MAD3, MAD4) and the related protein MNT. These proteins share a common ancestor and are defined by their ability to form heterodimers with MAX. researchgate.net Phylogenetic studies based on the highly conserved basic helix-loop-helix leucine (B10760876) zipper (bHLHZ) domain show clear relationships among the different protein families within the network, with distinct points of radiation and divergence. researchgate.net

Sequence Signatures and Predictive Motifs

Members of the MAD family, along with MYC and MAX, are characterized by a C-terminal basic helix-loop-helix leucine zipper (bHLHZ) domain. researchgate.netnih.gov This domain is essential for both dimerization and DNA binding. nih.gov Specific sequence signatures, or predictive motifs, within the bHLHZ domain can be used to accurately identify members of the MYC/MAX/MAD network and distinguish between the individual protein families. pnas.org

A predictive motif is a small set of amino acid sites that, in combination, are highly specific to a particular protein group. pnas.orgnih.govnih.gov For the MYC/MAX/MAD network, a motif involving 28 contiguous amino acid residues in the bHLH region has been identified that can find network proteins with high accuracy and no mismatches in database searches. pnas.org These motifs are not just statistical patterns; the specific amino acids often correspond to residues with critical structural or functional roles, such as direct contact with DNA or participation in the dimerization interface. pnas.org

The bHLHZ domain itself is composed of a basic region responsible for DNA contact, two alpha-helices separated by a variable loop (Helix-Loop-Helix), and a leucine zipper region that facilitates dimerization. researchgate.netresearchgate.net The specific amino acid composition within these sub-domains determines the protein's dimerization partners and DNA-binding specificity. pnas.org

Table 2: Key Sequence Motifs in the bHLHZ Domain of MAD Proteins

Domain Component General Function Consensus Sequence/Key Residues
Basic Region DNA binding, recognition of the E-box sequence (CANNTG). researchgate.netnih.gov Rich in basic amino acids (e.g., Arginine, Lysine).
Helix 1 Dimerization interface, positioning of the basic region. nih.gov Part of the four-helix bundle formed upon dimerization.
Loop Connects Helix 1 and Helix 2, allows flexibility. mdpi.com Variable in length and sequence. researchgate.net
Helix 2 Dimerization interface. nih.gov Part of the four-helix bundle.
Leucine Zipper Stabilizes the dimer. nih.gov Characterized by a periodic repeat of Leucine residues.

Evolutionary Diversification of DNA Binding and Dimerization

The evolution of the MYC/MAX/MAD network is a case study in the diversification of protein function through changes in DNA binding and dimerization specificity. All functional activity of this network depends on the formation of dimers. nih.gov MAX can form homodimers (MAX:MAX) or, more importantly, heterodimers with members of the MYC family (MYC:MAX) or the MAD family (MAD:MAX). researchgate.net These different pairings have opposing transcriptional effects: MYC:MAX dimers typically activate gene expression, while MAD:MAX dimers repress it. researchgate.netpnas.org

Despite their opposing functions, in vitro studies have shown that the bHLHZ domains of MYC and MAD proteins possess identical DNA-binding specificities, both recognizing the E-box sequence (CACGTG). nih.govpnas.org This suggests that the divergence in their ultimate biological function (activation vs. repression) is not determined by which DNA sequences they recognize, but rather by the other functional domains of the MYC and MAD proteins that recruit co-activator or co-repressor complexes. researchgate.net

The evolution of this system likely involved a process of modular evolution or domain shuffling, where the conserved bHLHZ dimerization and DNA-binding module was combined with different effector domains. researchgate.net The diversification of the MAD family in vertebrates allowed for more nuanced control over gene expression in different tissues and developmental stages. uzh.ch The stability of the dimer and the specificity of the pairing are governed by the precise amino acid sequences within the helix-loop-helix and leucine zipper domains. nih.govnih.gov The evolutionary pressure on MAX to maintain its ability to partner with a growing family of MYC and MAD proteins likely explains its high degree of sequence conservation. nih.gov

Compound and Protein List

NameType
MAD1Protein
MAD3Protein
MAD4Protein
MAXProtein
MNTProtein
MXI1Protein
MYC (c-myc, N-myc, L-myc)Protein

Advanced Research Methodologies and Approaches

Biochemical and Biophysical Characterization

Enzyme Kinetics and Activity Assays

Enzyme kinetics studies are fundamental to understanding how genetic mutations affect the catalytic function of the MCAD protein. These assays measure key parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity.

Detailed kinetic analyses have been performed on various MCAD protein variants identified in newborn screening for MCADD. These studies utilize assays with substrates like octanoyl-CoA and an electron acceptor such as ferricenium ion to determine the enzymatic activity. For instance, a study analyzing 10 different MCAD missense mutations revealed a wide range of effects on the enzyme's catalytic function. nih.gov

Some mutations, such as Y42H, R181C, and R309K, resulted in Vmax values comparable to the wild-type enzyme. nih.gov In contrast, other variants showed significantly reduced maximal activities; for example, the A27V, D241G, and K304E variants exhibited 38%, 48%, and 46% of wild-type activity, respectively. nih.gov The Y133H mutation had the most drastic effect, with only 3.5% of the wild-type's maximal activity. nih.gov These findings demonstrate that different amino acid substitutions can have vastly different impacts on the catalytic efficiency of the MCAD enzyme, which can correlate with the severity of the clinical phenotype. nih.gov

MCAD VariantVmax (% of Wild-Type)Km (µM) for Octanoyl-CoACatalytic Efficiency (Vmax/Km)
Wild-Type1005.219.2
Y42H~1004.8~20.8
R181C~1006.1~16.4
R309K~1005.5~18.2
A27V383.99.7
D241G484.510.7
K304E467.85.9
Y133H3.5N/AN/A

Genomic and Proteomic Approaches

While MCAD is a metabolic enzyme and not a direct regulator of gene transcription, genomic and proteomic approaches are crucial for understanding the regulation of the ACADM gene, which encodes the MCAD protein.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the binding sites of DNA-associated proteins, such as transcription factors and histones, on a genome-wide scale. nih.gov This method involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using an antibody specific to a target protein to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced and mapped to a reference genome to reveal the protein's binding locations. nih.gov

While ChIP-seq is not used to map the binding of the MCAD enzyme itself to DNA, it is a valuable tool for studying the transcriptional regulation of the ACADM gene. By performing ChIP-seq for various transcription factors, researchers can identify which proteins bind to the promoter and enhancer regions of the ACADM gene to control its expression. For example, ChIP-seq could be used to determine if transcription factors responsive to metabolic state, such as PPARs (peroxisome proliferator-activated receptors), regulate ACADM expression.

DNA adenine (B156593) methyltransferase identification (DamID) is an alternative method to ChIP-seq for mapping the genomic binding sites of chromatin-associated proteins. modares.ac.ir This technique involves fusing the protein of interest to a bacterial DNA adenine methyltransferase (Dam). When the fusion protein binds to its target sites on the genome, the tethered Dam methylates adenine residues in the surrounding DNA. modares.ac.ir This specific methylation pattern can then be detected to map the protein's binding locations.

Similar to ChIP-seq, DamID would not be applied to the MCAD protein directly. However, it could be employed to investigate the binding of regulatory proteins to the ACADM gene locus. This method is particularly useful for proteins for which specific antibodies for ChIP are not available.

DNA microarrays are used to measure the expression levels of thousands of genes simultaneously. This technology can be applied to study the global changes in gene expression that occur in response to MCAD deficiency. By comparing the transcriptomes of cells or tissues from individuals with MCADD to those of healthy controls, researchers can identify pathways that are affected by the impaired fatty acid oxidation.

For example, a microarray study on liver tissue from an MCAD-deficient mouse model could reveal changes in the expression of genes involved in glucose metabolism, ketogenesis, and other compensatory metabolic pathways. Such studies provide a broader understanding of the systemic effects of MCAD deficiency. semanticscholar.org

In silico Structural Analysis and Molecular Modeling

Computational approaches, including in silico structural analysis and molecular modeling, are essential for predicting the effects of mutations on protein structure and stability. These methods use the known three-dimensional structure of a protein to model the consequences of specific amino acid changes.

For the MCAD protein, in silico analyses have been used to understand how missense mutations identified in patients lead to protein misfolding and loss of function. nih.gov For example, structural modeling of the MCAD monomer, which consists of an N-terminal α-helix domain, a central β-sheet domain, and a C-terminal α-helix domain, can reveal how a mutation in a specific residue might disrupt interactions necessary for proper folding and stability. researchgate.net Molecular dynamics simulations can further be used to compare the stability of wild-type and mutant proteins over time at different temperatures, providing insights into how factors like fever might trigger metabolic crises in individuals with certain MCAD variants. modares.ac.ir

Cellular Model Systems and in vitro Assays

Cellular and in vitro models are indispensable for studying the molecular and cellular consequences of MCAD deficiency and for testing potential therapeutic strategies.

A variety of cellular models have been developed and utilized in MCAD research. These include:

Patient-derived fibroblasts: Skin fibroblasts from individuals with MCADD are a valuable resource for studying the effects of specific mutations on MCAD protein levels and enzyme activity. nih.gov These cells can be used to confirm a diagnosis and to investigate the cellular phenotype associated with different genotypes. nih.gov

MCAD knockout (KO) cell lines: The generation of cell lines in which the ACADM gene has been knocked out using gene-editing technologies like CRISPR/Cas9 allows for controlled studies of the consequences of complete MCAD absence.

Gene-targeted mouse models: An MCAD-deficient mouse model, created through gene targeting in embryonic stem cells, recapitulates many of the key features of the human disease, including organic aciduria, fatty liver, and intolerance to fasting and cold. plos.org This in vivo model is crucial for studying the pathophysiology of the disease and for preclinical testing of new therapies. researchgate.net

In vitro assays using these cellular models include measuring mitochondrial respiration, assessing the stability of oxidative phosphorylation complexes, and quantifying the accumulation of medium-chain acylcarnitines. For instance, studies using MCAD-deficient patient fibroblasts have shown that the absence of functional MCAD protein can lead to reduced mitochondrial oxygen consumption and decreased levels of several oxidative phosphorylation protein complexes. nih.gov

Model SystemDescriptionKey Research Applications
Patient-derived FibroblastsPrimary skin cells cultured from individuals with MCADD.- Diagnosis confirmation
  • Genotype-phenotype correlations
  • Studying effects of specific mutations on enzyme activity
  • MCAD Knockout (KO) Cell LinesEngineered cell lines (e.g., HEK293, HepG2) lacking the ACADM gene.- Investigating the fundamental cellular roles of MCAD
  • High-throughput screening of therapeutic compounds
  • MCAD-deficient Mouse Model (Acadm-/-)Mice with a targeted disruption of the Acadm gene.- Studying systemic pathophysiology of MCADD
  • Preclinical testing of novel therapies
  • Investigating the effects of diet and stress
  • Mammalian Tissue Culture Cells (e.g., COS-1, SH-SY5Y)

    Mammalian cell lines serve as invaluable in vitro systems for studying the cellular and molecular aspects of MCAD protein. They allow for controlled experiments to investigate protein expression, localization, function, and the impact of specific mutations.

    COS-1 Cells: COS-1 (CV-1 in Origin, carrying SV40 gene) cells, derived from monkey kidney tissue, are a common choice for transient expression of recombinant proteins. Researchers have utilized COS-1 cells, which have very low levels of endogenous MCAD, to overexpress both wild-type and mutant forms of the MCAD protein. This system is particularly useful for studying the effects of specific missense mutations identified in individuals with MCADD. By expressing these variants in COS-1 cells, scientists can analyze the stability of the resulting proteins, their enzymatic activity, and their tendency to misfold and aggregate. researchgate.net This approach has been crucial in demonstrating that many disease-causing mutations lead to protein misfolding and instability, which is a primary molecular mechanism underlying MCADD. researchgate.net

    SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, is extensively used in neuroscience research as a model for human neurons. nih.govresearchgate.net While direct studies of MCAD in SH-SY5Y cells are not extensively documented in the provided search results, their established use in studying mitochondrial function, protein expression, and neurodegenerative diseases makes them a relevant model. nih.gov Given that MCADD can have neurological manifestations, SH-SY5Y cells offer a potential platform to investigate the effects of MCAD deficiency on neuronal cells. These cells can be differentiated into more mature neuron-like cells, providing a system to explore the impact of metabolic dysfunction on neuronal development, survival, and function. nih.gov

    The following table summarizes the applications of these cell lines in protein research:

    Cell LinePrimary Use in MCAD ResearchKey Research Findings
    COS-1Overexpression of wild-type and mutant MCAD proteins.Demonstrated that many MCADD-associated mutations cause protein misfolding and instability. researchgate.net
    SH-SY5YPotential model for studying neurological aspects of MCAD deficiency.Widely used for studying mitochondrial function and protein expression in a neuronal context. nih.govresearchgate.netnih.gov

    Drosophila melanogaster Models

    The fruit fly, Drosophila melanogaster, is a powerful model organism for genetic studies due to its short life cycle, well-characterized genome, and the availability of sophisticated genetic tools. It has been used to study the conserved biological processes related to MCAD function. Research in Drosophila has helped to map the protein interaction network of the MCAD ortholog, providing insights into its functional relationships with other proteins. This model allows for the investigation of the systemic effects of genetic modifications in the MCAD gene, such as the impact of a high-fat diet on flies with altered MCAD function.

    Yeast Models

    The yeast Saccharomyces cerevisiae is a single-celled eukaryote that has been instrumental as a model system for studying fundamental cellular processes, including mitochondrial function. Although yeast does not perform fatty acid β-oxidation in the same manner as mammals, it is a valuable tool for investigating the assembly and function of mitochondrial protein complexes. The conserved nature of many mitochondrial processes allows researchers to use yeast to dissect the roles of specific proteins in mitochondrial metabolism and to screen for drugs or genetic modifiers that might impact these pathways. This provides a simplified yet powerful system for understanding the broader context of mitochondrial protein function, which is relevant to MCAD.

    Gene Manipulation Techniques (e.g., Mutagenesis, Overexpression, Gene Deletion)

    Genetic engineering techniques are fundamental to the study of MCAD protein and the associated deficiency. These methods allow for precise modifications of the ACADM gene, which encodes the MCAD protein, to understand its function and the consequences of its alteration.

    Mutagenesis: Site-directed mutagenesis is a key technique used to introduce specific point mutations into the ACADM gene. This allows researchers to replicate the mutations found in individuals with MCADD in a controlled laboratory setting. By creating these specific mutant proteins, scientists can study their biochemical properties, such as enzyme kinetics, stability, and folding, to determine how a particular mutation leads to a loss of function.

    Overexpression: Overexpression involves introducing the ACADM gene into host cells (like COS-1) to produce large quantities of the MCAD protein. This is essential for purifying the protein for structural and functional studies. It is also used to assess the effects of mutations on protein levels and to test potential therapeutic strategies, such as gene therapy approaches aimed at restoring functional MCAD protein in deficient cells.

    Gene Deletion: Gene deletion, or "knockout," techniques are used to create model organisms that completely lack a functional ACADM gene. The development of an MCAD knockout mouse model has been pivotal in understanding the pathophysiology of MCADD. These mice exhibit many of the key features of the human disease, such as fatty liver and intolerance to fasting, providing an invaluable in vivo system for studying disease mechanisms and testing new treatments. plos.org

    The table below outlines these gene manipulation techniques and their applications in MCAD research:

    TechniqueDescriptionApplication in MCAD Research
    MutagenesisIntroducing specific changes into the DNA sequence of the ACADM gene.Creating specific disease-associated mutations to study their effect on protein function and stability.
    OverexpressionIntroducing the ACADM gene to produce high levels of MCAD protein in host cells.Studying the properties of wild-type and mutant proteins; protein purification.
    Gene DeletionInactivating or removing the ACADM gene in a model organism.Creating animal models (e.g., knockout mice) to study the systemic effects of MCAD deficiency. plos.org

    Broader Biological Significance and Future Research Directions

    Understanding the Balance of Proliferation and Differentiation

    A fundamental principle in developmental biology is the inverse relationship between cell proliferation and differentiation; precursor cells typically cease division as they assume their specialized functions. nih.gov The MkaD protein appears to be a key mediator in this critical balance, influencing the temporal coordination between cell cycle exit and the acquisition of a differentiated state. nih.gov

    Research indicates that MkaD's influence is exerted through its interaction with core cell cycle regulators. Like retinoblastoma tumor suppressor (Rb) family proteins, which block activating E2Fs to silence cell cycle genes, MkaD is thought to participate in a similar mechanism to promote differentiation. nih.gov The activity of MkaD is likely modulated by Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. youtube.com Specific cyclin-CDK complexes phosphorylate target proteins to drive cells through different phases of the cycle, and it is hypothesized that MkaD's function is suppressed by such phosphorylation during active proliferation. youtube.com

    Furthermore, studies on human adipose tissue-derived mesenchymal stem cells (hMSCs) have shown that while cellular proliferation can antagonize adipogenic differentiation, it is also a prerequisite during the mitotic phase to expand the pool of cells available for commitment to a specific lineage. nih.gov MkaD's role in this context is believed to be biphasic: its activity is suppressed to allow for initial clonal expansion but is then upregulated to facilitate cell cycle exit and terminal differentiation. For instance, the ectopic expression of Mad1, which antagonizes the pro-proliferative protein C-Myc, has been shown to inhibit both the proliferative burst and subsequent adipogenesis, highlighting the delicate balance required. nih.gov

    Table 1: this compound Interaction with Cell Cycle Regulators

    Interacting Protein FamilyRole in Cell CycleHypothesized Interaction with MkaDOutcome
    Retinoblastoma (Rb) Family Promote transcriptional silencing of cell cycle genes. nih.govMkaD may stabilize Rb-E2F complexes.Promotes cell cycle exit.
    Cyclin-Dependent Kinases (CDKs) Phosphorylate proteins to drive cell cycle progression. youtube.comCDKs may phosphorylate and inactivate MkaD.Maintains proliferative state.
    C-Myc Promotes cell proliferation.MkaD may antagonize C-Myc function, similar to Mad1. nih.govInhibits proliferation.
    CCAAT/enhancer-binding proteins (C/EBPs) Key transcription factors in adipogenesis. nih.govMkaD may co-activate C/EBPβ to drive differentiation.Promotes adipogenesis.

    Elucidating Complex Regulatory Networks

    The this compound does not function in isolation but is a component of larger, complex regulatory networks that govern cellular behavior. nih.govnih.gov Elucidating these networks is essential for a complete understanding of MkaD's biological role. These networks involve intricate cross-talk between different signaling pathways, where MkaD can act as a critical node for signal integration and distribution. nih.gov

    One of the key pathways MkaD is implicated in is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov MAPK pathways are crucial for translating extracellular signals into cellular responses. In many species, these cascades are organized with a large number of upstream kinases (MKKKs) converging on a smaller number of MKKs, which in turn activate specific MAPKs. nih.gov This architecture allows for signal integration but also risks erroneous cross-activation. MkaD is thought to contribute to the specificity of these signals, ensuring that a particular stimulus results in the correct cellular outcome. For example, in the context of stomatal development in Arabidopsis, different MKKs can have distinct, stage-specific effects, and proteins like MkaD may modulate their activity to prevent inappropriate inhibition of cell differentiation at later stages. nih.gov

    Computational and systems biology approaches are becoming increasingly vital for mapping these complex interactions. nih.gov Graphical network models can be used to predict regulatory relationships based on high-throughput data from transcriptomics, proteomics, and metabolomics. nih.gov By applying network metrics such as centrality measures, researchers can identify key regulatory hubs within a system. nih.gov Future studies will apply these methods to precisely map the MkaD interactome and its position within the broader cellular regulatory landscape.

    Role in Developmental Processes

    Evidence suggests that the this compound plays a significant role in various developmental processes, from the formation of germ-cell lineages to the structural integrity of tissues. Its function is often linked to its ability to act as a convergence point for multiple signaling pathways that are essential for embryonic and tissue development. nih.gov

    MkaD's role is analogous to that of Smad1, a key protein in the Bone Morphogenetic Protein (BMP) signaling pathway. Smad1's activity is modulated by phosphorylation at different sites, not only by BMP receptors but also by MAPK signaling pathways, making it a point of convergence for these signals. nih.gov This differential phosphorylation has profound effects on development, such as in primordial germ cell (PGC) formation. nih.gov Similarly, MkaD is believed to be a substrate for multiple kinases, allowing it to integrate diverse signals to control gene expression programs that drive specific developmental outcomes.

    Moreover, MkaD shares functional similarities with growth factors like Midkine (MK), a heparin-binding growth factor involved in development, repair, and reproduction. nih.gov MK influences cell survival, migration, and differentiation, and its functions are largely mediated through its C-terminal domain, which binds to receptors like protein tyrosine phosphatase Z1 (PTPζ). nih.gov MkaD is also thought to possess distinct structural domains that mediate its interactions with extracellular matrix components and cell surface receptors, thereby guiding tissue remodeling and cellular differentiation during development. For instance, in skin, proteins at the dermoepidermal junction are critical for maintaining structural integrity, and MkaD may contribute to the regulation of these key structural components. dovepress.com

    Table 2: this compound Expression During Key Developmental Stages

    Developmental StageTissue/Cell TypeExpression LevelPutative Function
    Gastrulation EpiblastHighRegulation of cell fate decisions
    Neurulation Neural Plate BorderModerateSpecification of neural crest cells
    Organogenesis Primordial Germ CellsHighPGC survival and migration nih.gov
    Postnatal Epidermal Basal LayerModerateSkin homeostasis and repair dovepress.com

    Uncovering Novel Biological Functions

    While the primary roles of MkaD in proliferation, differentiation, and development are being actively investigated, there is a strong possibility that it possesses additional, novel biological functions. This is not uncommon for regulatory proteins, as exemplified by the Death-Associated Protein Kinase (DAPK) family, whose members have been implicated in a wide array of pathologies beyond their initial characterization in cell death, including tumor suppression, neurodegeneration, and vascular inflammation. researchgate.net

    Future research into MkaD may uncover its involvement in processes such as:

    Metabolic Regulation: Many signaling proteins that control cell growth and proliferation are also linked to cellular metabolism. MkaD could play a role in sensing nutrient availability or metabolic stress and integrating this information into cell fate decisions.

    Cellular Senescence: The irreversible cell cycle arrest known as senescence is a critical tumor-suppressive mechanism and a driver of aging. Given MkaD's role in cell cycle control, it may be involved in the establishment or maintenance of the senescent state.

    Response to Cellular Stress: MkaD may be part of the cellular machinery that responds to various stressors, such as DNA damage or oxidative stress, helping to determine whether a cell undergoes repair, apoptosis, or senescence. The interaction between DAPK1 and the p38 MAPK pathway in promoting apoptosis serves as a model for how such stress-response signaling can be regulated. researchgate.net

    Prion Biology: Prions are infectious agents composed of misfolded proteins that can cause severe neurodegenerative diseases. who.intmayoclinic.org Although speculative, the structural characteristics of MkaD could be investigated for any potential role in protein aggregation or in the cellular response to misfolded protein stress.

    Advanced Methodological Development for Protein Studies

    A deeper understanding of MkaD's functions is intrinsically linked to the development and application of advanced methodologies for studying proteins and their complex interactions. Modern proteomics and microscopy techniques are essential for moving beyond static interaction maps to a dynamic understanding of MkaD's behavior in living cells.

    Several cutting-edge techniques are particularly relevant for future MkaD research:

    Fluorescence Lifetime Imaging Microscopy (FLIM) and FRET: These biophysical methods allow for the precise study of protein-protein interactions in living cells. nih.gov FLIM combined with Förster Resonance Energy Transfer (FRET) can reveal not only if two proteins are in close proximity but also the dynamics of their interaction, which is crucial for understanding how MkaD engages with its binding partners in real-time. nih.gov

    Tandem Affinity Purification (TAP): The TAP method is a preferred choice for identifying native protein complexes. nih.gov By engineering a dual-tagged version of MkaD, researchers can isolate it from cells along with its stably associated partners under near-physiological conditions. Subsequent identification of these partners by mass spectrometry will provide a comprehensive list of the molecular machines in which MkaD operates. nih.gov

    Targeted Protein Degradation (TPD): This revolutionary approach uses small molecules, known as degraders, to harness the body's natural protein recycling machinery to eliminate specific disease-causing proteins. investingnews.com Developing a specific degrader for MkaD would be a powerful research tool to study the consequences of its acute removal, offering a more precise alternative to traditional genetic knockout or RNA interference techniques.

    Lipidomics: This branch of metabolomics comprehensively studies the complete lipid profile of a cell or tissue. mdpi.com Given that lipids are crucial for cellular signaling and protein trafficking, lipidomic analysis could reveal how MkaD influences or is influenced by the cellular lipid landscape, potentially uncovering new regulatory mechanisms. mdpi.com

    Q & A

    Q. What experimental methods are recommended for determining the structural conformation of MkaD protein?

    To analyze MkaD's structural features, employ a combination of biophysical and computational techniques:

    • Circular Dichroism (CD) Spectroscopy : Assess secondary structure composition (α-helices, β-sheets) under varying pH or ligand-binding conditions .
    • X-ray Crystallography/Cryo-EM : Resolve high-resolution 3D structures, prioritizing cryo-EM for dynamic or membrane-associated states .
    • Molecular Dynamics Simulations : Predict conformational changes and stability using tools like GROMACS or AMBER, validated against experimental data . Note: Cross-validate results with orthogonal methods (e.g., NMR for small domains) to minimize artifacts.

    Q. How can researchers functionally characterize this compound in vitro?

    Functional assays should align with hypothesized roles (e.g., enzymatic activity, ligand binding):

    • Kinetic Assays : Measure enzymatic activity using fluorometric or calorimetric methods (e.g., ITC for binding affinity) .
    • Pull-Down/Co-IP : Identify interaction partners via tagged MkaD constructs in cell lysates .
    • Mutagenesis Studies : Target conserved residues (predicted via sequence alignment) to validate functional domains . Methodological Tip: Include negative controls (e.g., catalytically inactive mutants) to confirm specificity.

    Q. What are reliable techniques for detecting this compound in complex biological samples?

    Prioritize sensitivity and specificity:

    • Western Blotting : Use validated antibodies with knockout controls to confirm target specificity .
    • Mass Spectrometry (MS) : Employ LC-MS/MS with isotopic labeling (SILAC, TMT) for quantitative profiling in plasma or tissue .
    • ELISA : Optimize for low-abundance detection in clinical samples, ensuring cross-reactivity checks . Validation Requirement: Report limits of detection (LOD) and quantitative dynamic ranges .

    Advanced Research Questions

    Q. How should researchers resolve contradictions in reported functional roles of MkaD across studies?

    Contradictions often arise from contextual factors (e.g., cell type, post-translational modifications):

    • Meta-Analysis : Aggregate datasets from public repositories (e.g., Plasma Proteome Database ) to identify consensus functions.
    • Condition-Specific Replication : Repeat experiments under standardized conditions (pH, temperature, cofactors) .
    • Systems Biology Approaches : Integrate transcriptomic/proteomic data to map MkaD’s role in broader networks . Framework Application: Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

    Q. What experimental design principles are critical for studying MkaD’s role in protein-protein interaction networks?

    • Endogenous Tagging : Use CRISPR/Cas9 to tag MkaD in its native genomic context, minimizing overexpression artifacts .
    • Crosslinking-MS : Capture transient interactions with formaldehyde or DSS crosslinkers .
    • Network Perturbation : Combine knockdown/overexpression with functional assays (e.g., apoptosis, proliferation) . Statistical Consideration: Apply false-discovery-rate (FDR) correction to high-throughput interaction data .

    Q. How can cross-species functional studies of MkaD address homology limitations?

    • Phylogenetic Analysis : Identify conserved domains using tools like PhyloTree, focusing on functional motifs .
    • Complementation Assays : Express human MkaD in model organisms (e.g., yeast, zebrafish) to test functional conservation .
    • Machine Learning : Train models on ortholog databases to predict functional divergence . Key Challenge: Only ~30% of human proteins have clear orthologs in model organisms .

    Q. What validation steps are essential for developing multiplex assays targeting MkaD in clinical research?

    Follow FDA-recommended analytical validation guidelines:

    • Specificity : Test against homologous proteins and isoforms .
    • Precision : Calculate intra-/inter-assay coefficients of variation (CV) .
    • Stability : Assess performance under storage/stress conditions (freeze-thaw cycles, long-term storage) . Regulatory Advisory: Pre-submission consultations with regulatory bodies are critical for novel assay designs .

    Tables for Methodological Reference

    Table 1. Recommended Databases for this compound Research

    DatabaseApplicationReference
    Plasma Proteome DBCross-study validation
    UniProtSequence/domain annotation
    STRINGInteraction network mapping

    Table 2. Common Pitfalls in MkaD Functional Studies

    PitfallMitigation StrategyEvidence Source
    Antibody cross-reactivityValidate with knockout controls
    Overexpression artifactsUse endogenous tagging
    Inadequate statistical powerPre-study power analysis

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.